molecular formula C12H12O2 B14758446 2'H-Spiro[1,3-dioxolane-2,1'-naphthalene] CAS No. 170-16-1

2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]

Cat. No.: B14758446
CAS No.: 170-16-1
M. Wt: 188.22 g/mol
InChI Key: SEXIVOAPUCVUER-UHFFFAOYSA-N
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Description

2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is a spiro compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] typically involves the ketalization of naphthoquinone derivatives. One common method starts with 2,3,4a,5,8,8a-hexahydro-1,4-naphthoquinone, which is ketalized using ethylene glycol in the presence of an acid catalyst to form the cyclic ketal . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or benzene.

Industrial Production Methods

Industrial production methods for 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] in biological systems involves its interaction with central nervous system receptors. The compound acts as a depressant by modulating neurotransmitter activity, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is unique due to its specific structural features, which confer distinct chemical reactivity and potential pharmacological effects. Unlike spiropyrans and spirooxazines, this compound has a naphthalene moiety that influences its electronic properties and biological activity.

Properties

CAS No.

170-16-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,1'-2H-naphthalene]

InChI

InChI=1S/C12H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-12/h1-6H,7-9H2

InChI Key

SEXIVOAPUCVUER-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC=CC3=CC=CC=C23

Origin of Product

United States

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